11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a complex polycyclic structure. Its core consists of a 14-membered diazepine ring fused with two benzene rings, substituted with bromo, hydroxy, and methoxy groups.
Synthetic routes for analogous compounds involve multi-step cyclization and functionalization strategies, as seen in the preparation of tetrahydrospiro[benzo[c]azepine] derivatives . The bromo and methoxy substituents likely enhance lipophilicity and binding affinity, while the hydroxy group may contribute to solubility and intermolecular interactions .
Properties
Molecular Formula |
C28H27BrN2O5 |
|---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
6-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27BrN2O5/c1-34-23-9-8-15(13-24(23)35-2)16-11-21-26(22(32)12-16)27(31-20-7-5-4-6-19(20)30-21)17-10-18(29)28(33)25(14-17)36-3/h4-10,13-14,16,27,30-31,33H,11-12H2,1-3H3 |
InChI Key |
AYQMENXVDLFJKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)Br)O)OC)C(=O)C2)OC |
Origin of Product |
United States |
Biological Activity
The compound 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is part of a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.
Chemical Structure and Properties
The compound's complex structure includes multiple methoxy and bromo substituents that may influence its biological activity. The molecular formula is C26H30BrN2O4, with a molecular weight of approximately 485.44 g/mol. Its unique arrangement of functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dibenzoazepine derivatives. For instance:
- Cell Proliferation Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines. The IC50 values reported for related compounds range from 10 to 30 µM against breast and prostate cancer cells .
- Mechanism of Action : These compounds often induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, a study demonstrated that a related compound reduced Bcl-2 expression while increasing Bax levels in MCF-7 cells .
Antimicrobial Activity
The compound's antibacterial and antifungal properties have also been investigated:
- Antibacterial Efficacy : A study reported that derivatives of dibenzoazepines showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL .
- Antifungal Activity : Similar compounds have demonstrated antifungal activity against Candida species, with MIC values around 25 µg/mL.
Data Summary
| Biological Activity | Target Organism | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast) | 10 - 30 | |
| Antibacterial | Staphylococcus aureus | 15 - 50 | |
| Antifungal | Candida species | 25 |
Case Studies
-
Case Study on Anticancer Activity :
- A study involving the administration of a derivative similar to the compound in xenograft models demonstrated a significant reduction in tumor size compared to controls. The mechanism involved the downregulation of oncogenic pathways and upregulation of tumor suppressor genes.
-
Case Study on Antimicrobial Effects :
- In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus cultures, suggesting its potential use in treating biofilm-associated infections.
Scientific Research Applications
Research indicates that compounds similar to 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit various biological activities:
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance:
- Mechanism of action : These compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the inhibition of the PI3K/Akt pathway .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares its diazepinone core with several analogues (Table 1). Key differences lie in substituent patterns, which dictate physicochemical and bioactivity profiles:
Pharmacological Implications
- However, the target’s additional hydroxy and methoxy groups may confer superior solubility compared to 312622-32-5 .
- Chlorinated Analogues : The 4-chlorophenyl derivative (330216-61-0) exhibits reduced steric hindrance compared to brominated analogues, possibly favoring membrane permeability but limiting target specificity .
Computational Predictions
Agglomerative hierarchical clustering based on structural similarity (e.g., Tanimoto coefficients) predicts that the target compound may share bioactivity with antibacterial dibenzo-diazepinones due to conserved aromatic and heterocyclic motifs . Its bromo and methoxy substituents align with compounds showing α-glucosidase inhibition, as seen in chromone glycosides .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multiple methoxy and hydroxy groups necessitate precise protection-deprotection strategies during synthesis, increasing reaction complexity compared to simpler analogues .
- Bioactivity Gaps : While structural analogs like 312622-32-5 have documented antibacterial properties , the target compound’s bioactivity remains underexplored. Empirical studies are needed to validate computational predictions .
- Analytical Limitations : X-ray crystallography or diffraction data (absent in the evidence) would clarify conformational flexibility and binding modes, addressing gaps in current XRF-based analyses .
Preparation Methods
Enaminoketone Intermediate Formation
The synthesis begins with the preparation of enaminoketone intermediates, which serve as precursors for diazepine ring formation. In a method described by Chechina et al., 3-(2-aminophenylamino)cyclohex-2-en-1-ones are reacted with arylglyoxal hydrates in 2-propanol under reflux conditions. For the target compound, 3-(3,4-dimethoxyphenyl)-substituted enaminoketone is generated via condensation between 2-aminophenylamine derivatives and substituted cyclohexenones. This step typically achieves yields of 60–80%, with reaction completion monitored via thin-layer chromatography (TLC).
Cyclization with Arylglyoxal Hydrates
Cyclization to form the diazepine core involves reacting the enaminoketone intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde-derived arylglyoxal hydrate. The reaction proceeds through nucleophilic attack of the enamine nitrogen on the carbonyl carbon of the arylglyoxal, followed by dehydration to form the seven-membered ring. Optimal conditions include a 1:1 molar ratio of reactants in 2-propanol at 80°C for 10–25 minutes, yielding the tricyclic product in 65–75% purity.
Key Reaction Mechanisms
Acid-Catalyzed Pictet–Spengler Reaction
The formation of the intermediate enaminoketone relies on an acid-catalyzed Pictet–Spengler reaction, as observed in related dibenzodiazepine syntheses. Acetic acid facilitates the condensation between the arylglyoxal and the enamine, promoting imine formation and subsequent cyclization. This mechanism is critical for establishing the stereochemistry of the diazepine ring, with the reaction’s progress monitored via NMR spectroscopy.
Wittig Reaction for Functionalization
Post-cyclization functionalization of the diazepine core employs a Wittig reaction to introduce the 3-(3,4-dimethoxyphenyl) substituent. Triphenylphosphine and dimethyl acetylenedicarboxylate (DMAD) generate a phosphorus ylide, which reacts with the enaminoketone intermediate to form a conjugated diene. This step is conducted in dichloromethane at ambient temperature, achieving 70–80% yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the solubility of arylglyoxal hydrates but may lead to side reactions. Conversely, 2-propanol balances solubility and reaction control, as demonstrated in the synthesis of analogous hexahydrodibenzo diazepinones. Temperature optimization studies indicate that maintaining the reaction at 80°C minimizes byproduct formation while ensuring complete cyclization.
Catalytic Additives
The addition of catalytic acetic acid (3–5 mol%) accelerates the Pictet–Spengler step by protonating the carbonyl group of the arylglyoxal, increasing its electrophilicity. Similarly, molecular sieves (4 Å) are employed to absorb water generated during cyclization, shifting the equilibrium toward product formation.
Analytical Characterization
Spectroscopic Validation
The target compound’s structure is confirmed via NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
X-ray Crystallography
Single-crystal X-ray diffraction analysis of a related compound, 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepin-1-one, confirms the twist-boat conformation of the diazepine ring and the sofa conformation of the cyclohexenone fragment. This data supports the proposed stereochemistry of the target compound.
Comparative Analysis with Related Compounds
Structural Analogues
The synthesis strategy shares similarities with methods for preparing 11-aroyl-substituted dibenzodiazepinones. For example, 11-(4-chlorobenzoyl) derivatives are synthesized using analogous enaminoketone intermediates but require longer reaction times (30–40 minutes) due to decreased electrophilicity of the arylglyoxal.
Yield and Purity Considerations
Comparative yields for dibenzodiazepinone derivatives under varying conditions are summarized below:
| Substituent on Arylglyoxal | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Bromo-4-hydroxy-5-methoxy | 15 | 72 | 98 |
| 4-Chloro | 30 | 68 | 95 |
| 3-Nitro | 10 | 75 | 97 |
Data adapted from Chechina et al. (2015).
The introduction of multiple methoxy and hydroxyl groups on the phenyl rings poses regioselectivity challenges during cyclization. Protecting group strategies, such as tert-butyldimethylsilyl (TBS) protection for hydroxyl groups, are under investigation to improve yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
